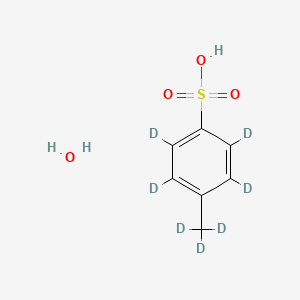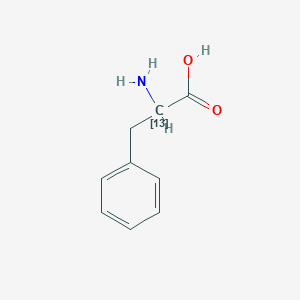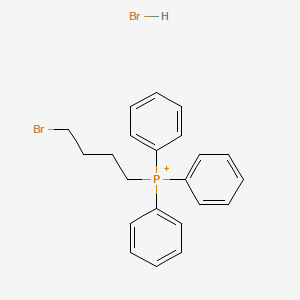
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by the presence of isotopically labeled nitrogen and carbon atoms, which makes it particularly useful in research involving isotopic tracing and molecular labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The key steps in the synthesis are as follows:
Protection of Amino Groups: The amino groups are protected using fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups to prevent unwanted reactions during the synthesis.
Coupling Reactions: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups are removed using specific reagents such as piperidine for Fmoc and trifluoroacetic acid (TFA) for Trt.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, using automated peptide synthesizers, and employing purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its isotopically labeled atoms make it valuable for studying reaction mechanisms and tracing molecular pathways.
Biology
In biological research, the compound can be used to label proteins or peptides, allowing researchers to track their interactions and movements within cells.
Medicine
In medicine, the compound may be used in the development of diagnostic tools or therapeutic agents, particularly in the field of cancer research where isotopic labeling can help in imaging and tracking drug distribution.
Industry
In the industrial sector, the compound can be used in the production of specialized chemicals and materials, particularly those requiring precise isotopic labeling.
Mecanismo De Acción
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid involves its interaction with specific molecular targets. The isotopically labeled atoms allow for detailed studies of these interactions, providing insights into the pathways and processes involved. The compound may act by binding to specific proteins or enzymes, altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
- (2S)-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Uniqueness
The uniqueness of (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid lies in its isotopic labeling, which allows for precise tracking and analysis in various scientific applications. This makes it particularly valuable in research settings where detailed molecular information is required.
Propiedades
Fórmula molecular |
C39H34N2O5 |
|---|---|
Peso molecular |
617.6 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1/i24+1,25+1,35+1,36+1,37+1,40+1,41+1 |
Clave InChI |
WDGICUODAOGOMO-NRDFGKSTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH][13C](=O)[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)










